molecular formula C25H42N2O19 B12843510 (4S,5R,6R)-5-Acetamido-2-(((2R,3R,4S,5R,6S)-6-(((2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid

(4S,5R,6R)-5-Acetamido-2-(((2R,3R,4S,5R,6S)-6-(((2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B12843510
M. Wt: 674.6 g/mol
InChI Key: OWSNEDGPBHBCDR-XNZPQNLHSA-N
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Description

The compound (4S,5R,6R)-5-Acetamido-2-(((2R,3R,4S,5R,6S)-6-(((2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic molecule with multiple functional groups, including acetamido, hydroxy, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the use of specific reagents to achieve the desired stereochemistry. The reaction conditions often require precise control of temperature, pH, and solvent systems to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the efficiency and scalability of the synthesis process while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions such as controlled temperature, inert atmosphere, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in areas such as pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamido and hydroxy-substituted pyran derivatives. These compounds share structural similarities but may differ in their specific functional groups and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H42N2O19

Molecular Weight

674.6 g/mol

IUPAC Name

(4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C25H42N2O19/c1-8(31)26-10(4-28)16(36)21(13(35)6-30)45-23-20(40)19(39)18(38)14(44-23)7-43-25(24(41)42)3-11(33)15(27-9(2)32)22(46-25)17(37)12(34)5-29/h4,10-23,29-30,33-40H,3,5-7H2,1-2H3,(H,26,31)(H,27,32)(H,41,42)/t10-,11-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22+,23-,25?/m0/s1

InChI Key

OWSNEDGPBHBCDR-XNZPQNLHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)O)O)O

Origin of Product

United States

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